1-(8-Amino-quinolin-7-yl)-ethanone
Description
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(8-aminoquinolin-7-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-7(14)9-5-4-8-3-2-6-13-11(8)10(9)12/h2-6H,12H2,1H3 |
InChI Key |
CIOPPRSFIRPRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC=N2)C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinoline-based ethanones are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
*Calculated based on molecular formula C₁₁H₁₀N₂O.
Key Observations :
Amino Group Impact: The 8-amino group in the target compound distinguishes it from non-amino derivatives like 1-(quinolin-7-yl)ethanone . This group likely improves aqueous solubility and target interactions, akin to hydroxylated ethanones (e.g., isoacetovanillone) where hydroxylation increases α-glucosidase inhibitory activity .
Halogen Substitution: Fluorine at the 3-position (as in 1-(3-fluoroquinolin-7-yl)ethanone) introduces electronegativity, enhancing membrane permeability and antimicrobial efficacy . However, fluorine may reduce metabolic stability compared to amino groups.
Thioether vs. Ethanone: 4-Alkylthio-8-methylquinolin-2(1H)-ones exhibit antimalarial activity, but the thioether group at position 4 and ketone at position 2 differ from the ethanone at position 7 in the target compound, suggesting divergent biological targets .
Preparation Methods
Skraup Reaction
The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1-(8-amino-quinolin-7-yl)-ethanone production. This method involves heating 2-amino-4-methoxyphenol with glycerol and a dehydrating agent (e.g., arsenic(V) oxide or o-phosphoric acid) at 100–120°C . The resulting 8-methoxyquinoline undergoes demethylation via hydrobromic acid (HBr) to introduce a hydroxyl group, which is subsequently oxidized to the ethanone moiety using chromium trioxide (CrO₃).
While effective, this route faces challenges:
-
Low yields (~50%) due to side reactions during oxidation
Modern variants replace arsenic oxide with FeCl₃·6H₂O, improving safety and yield (65%) .
Aldol Condensation
Aldol condensation offers a direct pathway to introduce the ethanone group. In this method, 8-aminoquinoline-7-carbaldehyde reacts with acetyl chloride in the presence of a base (e.g., potassium hydroxide) at 70°C . The reaction proceeds via enolate formation, followed by nucleophilic attack on the acetyl chloride, yielding this compound with 83.1% efficiency .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 70°C |
| Catalyst | KOH |
| Reaction Time | 3 hours |
| Yield | 83.1% |
This method excels in simplicity and high yield but requires pure 8-aminoquinoline-7-carbaldehyde, which itself demands multi-step synthesis .
Metal-Catalyzed Coupling Reactions
Transition metal catalysis enables efficient C–C bond formation. Palladium-catalyzed Suzuki-Miyaura coupling has been employed to functionalize the quinoline ring. For example, 7-bromo-8-aminoquinoline reacts with acetyl pinacol boronate in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C . This method achieves 75–85% yield with excellent functional group tolerance .
Optimization Insights:
-
Microwave irradiation reduces reaction time to 30 minutes
Limitations include the high cost of palladium catalysts and sensitivity to oxygen moisture.
Diazotization and Coupling Reactions
Diazotization provides access to azide intermediates, which undergo cycloaddition to form triazole-linked hybrids. A reported protocol involves:
-
Diazotization of 8-hydroxyquinoline with sodium nitrite (NaNO₂) and HCl at 0–5°C .
-
Coupling with acetylacetone in ethanol under basic conditions (pH 6.8) .
This method yields 90.7% of the intermediate ligand, which is subsequently reduced to the target compound . While efficient, the multi-step process and strict pH control limit industrial scalability.
Hybrid Synthesis Approaches
Recent advances combine quinoline derivatives with bioactive moieties. A notable example involves reacting 5-azidomethyl-8-quinolinol with monosubstituted acetonitriles in ethanol under reflux . Sodium ethanolate facilitates a [3+2]-cycloaddition, producing 1,2,3-triazole-8-quinolinol hybrids in 85–92% yield . Hydrolysis of the triazole ring under acidic conditions then yields this compound.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Friedländer Synthesis | 60–75 | 4–24 h | Moderate | High |
| Skraup Reaction | 50–65 | 12–48 h | Low | Moderate |
| Aldol Condensation | 83.1 | 3 h | High | Low |
| Metal-Catalyzed Coupling | 75–85 | 0.5–4 h | Very High | Moderate |
| Diazotization | 90.7 | 6–8 h | Moderate | Low |
| Hybrid Synthesis | 85–92 | 24 h | High | Moderate |
Q & A
Q. What are the optimal synthetic routes for 1-(8-Amino-quinolin-7-yl)-ethanone, and how can purity be ensured?
The synthesis typically involves quinoline derivatives as precursors. A stepwise approach includes:
- Quinoline functionalization : Introduce the amino and ethanone groups via Vilsmeier-Haack or condensation reactions under controlled pH and temperature .
- Purification : Use Thin Layer Chromatography (TLC) to monitor reaction progress, followed by recrystallization (e.g., ethanol) to isolate high-purity crystals. Confirm purity via HPLC with UV detection .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach is recommended:
- NMR : Assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm substitution patterns via 2D COSY or HSQC .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 214) and fragmentation patterns .
- IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amino (N-H) vibrations (~3300 cm⁻¹) .
Q. How can researchers screen the biological activity of this compound in early-stage studies?
- In vitro assays : Test inhibition of kinases (e.g., AKT1) using fluorescence-based ATP-binding assays .
- Dose-response curves : Establish IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for quinoline derivatives?
- Structural analogs : Compare substituent effects (e.g., chloro vs. methyl groups) on target binding using SAR studies .
- Orthogonal assays : Validate conflicting results via SPR (surface plasmon resonance) for binding affinity and live-cell imaging for cytotoxicity .
Q. How can density functional theory (DFT) predict the reactivity of this compound?
- Electronic properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Becke’s hybrid functional (B3LYP) is recommended for accuracy .
- Reaction mechanisms : Simulate intermediates in oxidation or substitution reactions using Gaussian with a 6-31G* basis set .
Q. What crystallographic methods confirm the 3D structure of this compound?
- Single-crystal X-ray diffraction : Use SHELXL for refinement; optimize crystal growth via slow evaporation in DMSO/water mixtures .
- Twinned data handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Q. How can researchers design derivatives to enhance metabolic stability?
- Bioisosteric replacement : Substitute the ethanone group with a trifluoromethyl ketone to reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce ester moieties at the amino group to improve solubility and controlled release .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- LC-MS/MS : Detect sub-ppm impurities using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .
- NMR relaxation experiments : Identify low-abundance conformers via T₁/T₂ relaxation time analysis .
Methodological Considerations
Q. How to establish a robust reference standard for this compound?
- Purity certification : Use differential scanning calorimetry (DSC) to validate melting point consistency (±0.5°C) .
- Cross-lab validation : Share samples with collaborating labs for inter-laboratory reproducibility testing .
Q. What safety protocols are critical when handling this compound?
- Hazard assessment : Despite limited GHS data, assume acute toxicity (Category 4) and use fume hoods for synthesis .
- First aid : Immediate ethanol rinsing for skin contact and activated charcoal for accidental ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
